3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde
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Overview
Description
3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde typically involves the reaction of 2-pyridinesulfenyl halides with benzothiophene derivatives. For instance, 2-pyridinesulfenyl chloride can react with benzothiophene under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like chloroform and temperatures maintained at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques such as refluxing and stirring at controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the aldehyde group can produce the corresponding alcohol.
Scientific Research Applications
3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or activator of specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinesulfenyl chloride: Used in similar synthetic applications.
Thiazolo[3,2-a]pyridinium derivatives: Share structural similarities and exhibit comparable reactivity.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry
Uniqueness
3-(2-Pyridinylsulfanyl)-1-benzothiophene-2-carbaldehyde is unique due to its combined pyridine and benzothiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific desired properties.
Properties
IUPAC Name |
3-pyridin-2-ylsulfanyl-1-benzothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-9-12-14(18-13-7-3-4-8-15-13)10-5-1-2-6-11(10)17-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGQIHLDKXTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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